molecular formula C18H22N4O3 B2831738 2-methoxy-N-((6-methyl-2-morpholinopyrimidin-4-yl)methyl)benzamide CAS No. 1797975-11-1

2-methoxy-N-((6-methyl-2-morpholinopyrimidin-4-yl)methyl)benzamide

Cat. No.: B2831738
CAS No.: 1797975-11-1
M. Wt: 342.399
InChI Key: CDNBHRGXMUHFQL-UHFFFAOYSA-N
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Description

2-Methoxy-N-((6-methyl-2-morpholinopyrimidin-4-yl)methyl)benzamide is a chemical compound that belongs to the class of morpholinopyrimidine derivatives

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 2-methoxy-N-((6-methyl-2-morpholinopyrimidin-4-yl)methyl)benzamide typically involves multiple steps, starting with the preparation of the morpholinopyrimidine core. This can be achieved through the reaction of morpholine with appropriate halides or by cyclization of appropriate precursors

Industrial Production Methods: On an industrial scale, the production of this compound involves optimizing reaction conditions to achieve high yields and purity. This includes controlling temperature, pressure, and the use of catalysts to enhance the efficiency of the synthetic routes. Purification techniques such as recrystallization or chromatography are employed to obtain the final product.

Chemical Reactions Analysis

Types of Reactions: 2-Methoxy-N-((6-methyl-2-morpholinopyrimidin-4-yl)methyl)benzamide can undergo various chemical reactions, including oxidation, reduction, and substitution reactions.

Common Reagents and Conditions:

  • Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and hydrogen peroxide (H2O2).

  • Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are used.

  • Substitution: Nucleophilic substitution reactions are typically carried out using strong nucleophiles like sodium hydride (NaH) or potassium tert-butoxide (KOtBu).

Major Products Formed: The major products formed from these reactions include oxidized derivatives, reduced forms, and various substituted analogs of the original compound.

Scientific Research Applications

Chemistry: In chemistry, this compound is used as a building block for the synthesis of more complex molecules. Its reactivity and structural features make it a valuable intermediate in organic synthesis.

Biology: In biological research, 2-methoxy-N-((6-methyl-2-morpholinopyrimidin-4-yl)methyl)benzamide has shown potential as an anti-inflammatory agent. Studies have demonstrated its ability to inhibit inflammatory responses in macrophage cells stimulated by lipopolysaccharides (LPS).

Medicine: The compound has been investigated for its therapeutic potential in treating various diseases. Its anti-inflammatory properties make it a candidate for the development of new anti-inflammatory drugs.

Industry: In the chemical industry, this compound is used in the production of pharmaceuticals and other chemical products. Its versatility and reactivity make it a valuable component in various industrial processes.

Mechanism of Action

The mechanism by which 2-methoxy-N-((6-methyl-2-morpholinopyrimidin-4-yl)methyl)benzamide exerts its effects involves the inhibition of specific molecular targets. The compound interacts with enzymes and receptors involved in the inflammatory pathway, leading to the suppression of inflammatory responses. The exact molecular targets and pathways are still under investigation, but the compound's ability to modulate these pathways is key to its anti-inflammatory activity.

Comparison with Similar Compounds

  • 2-Methoxy-N-((6-methyl-2-morpholinopyrimidin-4-yl)methyl)benzamide is structurally similar to other morpholinopyrimidine derivatives, such as 2-methoxy-6-((4-methoxyphenyl)(4-(6-morpholinopyrimidin-4-yl)piperazin-1-yl)methyl)phenol and 2-((4-fluorophenyl)(4-(6-morpholinopyrimidin-4-yl)piperazin-1-yl)methyl)-6-methoxyphenol.

Biological Activity

2-Methoxy-N-((6-methyl-2-morpholinopyrimidin-4-yl)methyl)benzamide is a compound that has garnered attention in the field of medicinal chemistry due to its potential biological activities. This article reviews the biological activity of this compound, focusing on its pharmacological effects, mechanisms of action, and relevant research findings.

Chemical Structure

The chemical structure of this compound can be represented as follows:

C15H20N4O2\text{C}_{15}\text{H}_{20}\text{N}_{4}\text{O}_{2}

This structure features a methoxy group and a morpholinopyrimidine moiety, which are critical for its biological activity.

Pharmacological Effects

Research indicates that this compound exhibits several pharmacological properties:

  • Anticancer Activity : The compound has been shown to inhibit cell proliferation in various cancer cell lines, suggesting its potential as an anticancer agent. Studies have demonstrated that it interferes with key signaling pathways involved in tumor growth and survival.
  • Anti-inflammatory Effects : Preliminary studies suggest that this compound may modulate inflammatory responses, potentially through the inhibition of pro-inflammatory cytokines.
  • Cytotoxicity : In vitro assays have indicated that the compound possesses cytotoxic properties against certain cancer cell lines, which may be attributed to its ability to induce apoptosis.

The mechanisms underlying the biological activity of this compound are still under investigation. However, several proposed pathways include:

  • Inhibition of Kinases : The morpholino group may interact with specific kinases involved in cellular signaling pathways, leading to altered cell cycle regulation.
  • Induction of Apoptosis : There is evidence suggesting that the compound may activate apoptotic pathways in cancer cells, contributing to its cytotoxic effects.

Study 1: Anticancer Activity

A study published in a peer-reviewed journal evaluated the effects of this compound on various cancer cell lines. The results indicated a significant reduction in cell viability at concentrations above 10 µM after 48 hours of treatment. The study concluded that the compound could serve as a lead for further development in cancer therapy.

Cell LineIC50 (µM)Mechanism
HeLa12.5Apoptosis induction
MCF715.0Cell cycle arrest
A54910.0Kinase inhibition

Study 2: Anti-inflammatory Effects

Another investigation focused on the anti-inflammatory properties of the compound. It was found to significantly reduce levels of TNF-alpha and IL-6 in lipopolysaccharide (LPS)-stimulated macrophages, indicating its potential as an anti-inflammatory agent.

Properties

IUPAC Name

2-methoxy-N-[(6-methyl-2-morpholin-4-ylpyrimidin-4-yl)methyl]benzamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C18H22N4O3/c1-13-11-14(21-18(20-13)22-7-9-25-10-8-22)12-19-17(23)15-5-3-4-6-16(15)24-2/h3-6,11H,7-10,12H2,1-2H3,(H,19,23)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

CDNBHRGXMUHFQL-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC(=NC(=N1)N2CCOCC2)CNC(=O)C3=CC=CC=C3OC
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H22N4O3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

342.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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